Cas no 53344-74-4 (2,2'-Dichloro-4,4'bipyridine)
2,2'-Dichloro-4,4'bipyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,2'-Dichloro-4,4'-bipyridine
- 2,2'-Dichloro-4,4'bipyridine
- 2-chloro-4-(2-chloropyridin-4-yl)pyridine
- 2,2'-DIACETYLBIPHENYL
- 2,2'-dichloro-(4,4')-bipyridine
- 2,2'-DICHLORO-[4,4']-BIPYRIDINE
- 2,2'-dichloro-4,4'-bipyridinyl
- 2,2'-Dichloro-4,4'-bipyridyl
- 4,4'-Bipyridine, 2,2'-dichloro-
- CS-0315861
- KSELKNWXBOXHEV-UHFFFAOYSA-N
- DTXSID20409132
- 2,2'-dichloro-[4,4']-bipyridinyl
- J-400161
- SCHEMBL4027001
- BS-2081
- MFCD01106345
- AKOS015991259
- A870749
- FT-0647368
- 53344-74-4
-
- MDL: MFCD01106345
- Inchi: 1S/C10H6Cl2N2/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H
- InChI Key: KSELKNWXBOXHEV-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CN=1)C1C=CN=C(C=1)Cl
Computed Properties
- Exact Mass: 223.99100
- Monoisotopic Mass: 223.9908036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.3
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Density: 1.363
- Melting Point: 240-243℃
- Boiling Point: 347.395°C at 760 mmHg
- Flash Point: 194.754°C
- Refractive Index: 1.605
- PSA: 25.78000
- LogP: 3.45040
2,2'-Dichloro-4,4'bipyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,2'-Dichloro-4,4'bipyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 076910-500mg |
2,2'-Dichloro-4,4'bipyridine |
53344-74-4 | 500mg |
$522.00 | 2023-09-08 | ||
| Matrix Scientific | 076910-1g |
2,2'-Dichloro-4,4'bipyridine |
53344-74-4 | 1g |
$648.00 | 2023-09-08 | ||
| Chemenu | CM175928-5g |
2,2'-Dichloro-4,4'bipyridine |
53344-74-4 | 95% | 5g |
$1543 | 2021-08-05 | |
| TRC | D061500-50mg |
2,2'-Dichloro-4,4'bipyridine |
53344-74-4 | 50mg |
$ 205.00 | 2022-06-06 | ||
| TRC | D061500-100mg |
2,2'-Dichloro-4,4'bipyridine |
53344-74-4 | 100mg |
$ 335.00 | 2022-06-06 | ||
| Alichem | A029186941-5g |
2,2'-Dichloro-4,4'-bipyridine |
53344-74-4 | 95% | 5g |
$1833.70 | 2023-09-01 | |
| Alichem | A029186941-10g |
2,2'-Dichloro-4,4'-bipyridine |
53344-74-4 | 95% | 10g |
$2155.34 | 2023-09-01 | |
| Alichem | A029186941-25g |
2,2'-Dichloro-4,4'-bipyridine |
53344-74-4 | 95% | 25g |
$4083.45 | 2023-09-01 | |
| Apollo Scientific | OR310158-100mg |
2,2'-Dichloro-4,4'bipyridine |
53344-74-4 | 100mg |
£80.00 | 2025-02-20 | ||
| Chemenu | CM175928-5g |
2,2'-Dichloro-4,4'bipyridine |
53344-74-4 | 95% | 5g |
$1543 | 2022-06-11 |
2,2'-Dichloro-4,4'bipyridine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 2,2'-Dichloro-4,4'bipyridine
2,2'-Dichloro-4,4'-bipyridine (CAS No. 53344-74-4): A Comprehensive Overview
2,2'-Dichloro-4,4'-bipyridine (CAS No. 53344-74-4) is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its unique molecular structure and chemical properties, has found applications in various scientific and industrial domains. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, physical and chemical properties, biological activities, and potential applications of 2,2'-Dichloro-4,4'-bipyridine.
Chemical Structure and Synthesis
The molecular formula of 2,2'-Dichloro-4,4'-bipyridine is C10H8Cl2N2, with a molecular weight of approximately 215.13 g/mol. The compound consists of two pyridine rings connected by a single bond at the 4,4' positions, with chlorine atoms substituting at the 2,2' positions. This unique structure imparts specific chemical and physical properties to the compound.
The synthesis of 2,2'-Dichloro-4,4'-bipyridine can be achieved through various methods. One common approach involves the reaction of 2-chloropyridine with 4-chloropyridine in the presence of a suitable catalyst. Another method involves the condensation of 2-chloropyridine with 4-cyanopyridine followed by reduction to form the final product. These synthetic routes have been optimized to improve yield and purity, making the compound more accessible for research and industrial applications.
Physical and Chemical Properties
2,2'-Dichloro-4,4'-bipyridine is a white to off-white solid at room temperature with a melting point ranging from 105°C to 107°C. It is slightly soluble in water but highly soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound exhibits strong UV absorption due to its conjugated π-electron system.
The chemical reactivity of 2,2'-Dichloro-4,4'-bipyridine is influenced by its chlorine substituents and the nitrogen atoms in the pyridine rings. These functional groups make it an excellent ligand for metal complexes and a valuable intermediate in organic synthesis. The compound can undergo various reactions such as nucleophilic substitution, coordination with metal ions, and redox processes.
Biological Activities and Applications
2,2'-Dichloro-4,4'-bipyridine has been studied for its potential biological activities and applications in medicinal chemistry. One notable application is its use as a ligand in metallo-drugs. Metal complexes formed with 2,2'-Dichloro-4,4'-bipyridine, particularly those containing transition metals like ruthenium and platinum, have shown promising anticancer properties. These complexes can selectively target cancer cells and induce apoptosis through various mechanisms such as DNA intercalation and protein binding.
In addition to its role in metallo-drugs, 2,2'-Dichloro-4,4'-bipyridine has been explored for its potential as a photosensitizer in photodynamic therapy (PDT). The compound's strong UV absorption and ability to generate reactive oxygen species (ROS) upon light irradiation make it a suitable candidate for PDT applications. Research has demonstrated that metal complexes containing 2,2'-Dichloro-4,4'-bipyridine can effectively kill cancer cells when activated by light.
Analytical Methods and Characterization Techniques
The characterization of 2,2'-Dichloro-4,4'-bipyridine involves various analytical techniques to ensure its purity and identity. High-performance liquid chromatography (HPLC) is commonly used for quantitative analysis and purity determination. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure and functional groups. Mass spectrometry (MS) is employed to confirm the molecular weight and detect any impurities or degradation products.
Infrared (IR) spectroscopy is useful for identifying specific functional groups such as the C=N bonds in the pyridine rings and the C-Cl bonds. Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule and assess its photophysical properties.
Safety Considerations and Handling Guidelines
In summary, This comprehensive overview aims-to-provide-a-detailed-understanding-of-the-properties,-applications,-and-potential-of-this-compound,-highlighting-the-current-state-of-research-and-the-directions-for-future-studies.-By-exploring-the-diverse-aspects-of-, we-can-appreciate-the-significance-of-this-compound-in-modern-science-and-industry.-Whether-used-as-a-ligand-in-metallo-drugs,-as-a-component-in-photochemical-reactions,-or-as-an-intermediate-in-synthetic-pathways,-the-versatility-of-makes-it-an-important-subject-of-study-for-scientists-across-multiple-disciplines.-As-researchers-and-industries-continue-to-push-the-boundaries-of-knowledge,-the-role-of--is-poised-to-grow-even-further-in-the-years-ahead.-By-staying-at-the-cutting-edge-of-research-and-development,-we-can-unlock-new-opportunities-and-applications-for-this-compound-that-have-yet-to-be-discovered-or-explored.-The-future-of-is-bright,-and-it-promises-to-play-a-critical-role-in-shaping-the-field-of-medicinal-and-materials-science-for-years-to-come.-As-we-move-forward,-it-is-important-to-embrace-the-challenges-and-opportunities-presented-by-this-compound-with-vigilance-and-visionary-thinking.-Only-through-rigorous-research-and-collaborative-efforts-can-we-realize-the-full-potential-of-.
While handling
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